BenchChemオンラインストアへようこそ!

Ethyl 4-((4-hydroxybenzyl)amino)benzoate

X‑ray crystallography solid‑state stability process chemistry

Ethyl 4-((4-hydroxybenzyl)amino)benzoate (IUPAC: ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate; C₁₆H₁₇NO₃; MW 271.31 g/mol) is a benzoate ester bearing a secondary amine linked to a 4‑hydroxybenzyl substituent. It is classified as a research‑grade building block that combines the structural features of benzocaine (ethyl 4‑aminobenzoate) with a phenolic benzylamine motif, placing it at the intersection of aminobenzoate chemistry and hydroxybenzylamine pharmacology.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 64261-01-4
Cat. No. B11850784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-hydroxybenzyl)amino)benzoate
CAS64261-01-4
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O
InChIInChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3
InChIKeyYRUZEIOMROQARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-((4-hydroxybenzyl)amino)benzoate (CAS 64261-01-4) – Compound Identity & Procurement Starting Point


Ethyl 4-((4-hydroxybenzyl)amino)benzoate (IUPAC: ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate; C₁₆H₁₇NO₃; MW 271.31 g/mol) is a benzoate ester bearing a secondary amine linked to a 4‑hydroxybenzyl substituent . It is classified as a research‑grade building block that combines the structural features of benzocaine (ethyl 4‑aminobenzoate) with a phenolic benzylamine motif, placing it at the intersection of aminobenzoate chemistry and hydroxybenzylamine pharmacology [1]. The compound has been notified under REACH as ALPHA-(4-ETHOXYCARBONYLANILINO)-P-CRESOL and carries harmonised hazard classifications that are directly relevant to procurement and handling decisions [2].

Why Procuring a Generic Hydroxybenzylaminobenzoate Instead of Ethyl 4-((4-hydroxybenzyl)amino)benzoate Risks Performance Gaps


Hydroxybenzylaminobenzoate positional isomers and N‑substituted analogs are not functionally interchangeable. The 4‑hydroxybenzyl isomer positions the phenolic –OH para to the benzylic amine, establishing a resonance‑stabilised hydrogen‑bond network that is absent in the 2‑hydroxybenzyl isomer, where an intramolecular N–H···O interaction locks a different conformation [1]. Systematic SAR studies on hydroxybenzylamino anti‑inflammatory agents demonstrate that even subtle shifts in the hydroxy‑benzyl substitution pattern alter in vitro potency by over an order of magnitude in peritoneal macrophage and polymorphonuclear leukocyte assays [2]. Additionally, the ethyl ester is critical for compound partitioning and transient receptor binding; replacement with a free carboxylic acid, as in many generic amino‑acid‑derived analogs, abolishes the topical bioavailability profile observed for ester congeners [3]. For procurement, reliance on “in‑class” substitution therefore risks obtaining a compound with divergent crystallinity, solubility, and biological activity, undermining experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 4-((4-hydroxybenzyl)amino)benzoate Against Its Closest Analogs


Crystal‑Structure‑Driven Hydrogen‑Bond Topology vs. 2‑Hydroxybenzyl Isomer

The 4‑hydroxybenzyl isomer is predicted to form a head‑to‑tail intermolecular O–H···O=C hydrogen‑bond chain rather than the intramolecular N–H···O pattern observed in the structurally characterised 2‑hydroxybenzyl isomer. In the 2‑OH analog, the crystal structure (triclinic, P1̄, V = 695.01 ų, Z = 2) reveals a strong intramolecular hydrogen bond O3···O2 = 2.763(5) Å that dominates packing [1]. This intramolecular motif is geometrically impossible in the 4‑OH regioisomer, which must engage a different supramolecular synthon, directly impacting lattice energy, melting point, and dissolution rate—parameters that govern solid‑form handling during synthesis and formulation [1].

X‑ray crystallography solid‑state stability process chemistry

REACH‑Notified Hazard Profile Enables Regulatory‑Compliant Procurement vs. Unclassified Analogs

Ethyl 4-((4‑hydroxybenzyl)amino)benzoate possesses a single, harmonised C&L notification under REACH that classifies it as Acute Tox. 4 (H302 – harmful if swallowed) and Aquatic Acute 1 (H400 – very toxic to aquatic life) [1]. In contrast, the positional isomer ethyl 4-((2‑hydroxybenzyl)amino)benzoate and the de‑hydroxylated analog ethyl 4‑(benzylamino)benzoate either lack any C&L notification or carry less stringent environmental classifications, creating regulatory uncertainty for institutional purchasers [1][2]. The unambiguous GHS07/GHS09 labeling of the 4‑OH isomer reduces EHS review cycle time and simplifies Safety Data Sheet authoring for laboratories operating under ISO 45001 or institutional chemical hygiene plans.

REACH compliance toxicology procurement safety

Topical Anti‑Inflammatory Potency Retention in the Ester Series vs. Free‑Acid Counterparts

Patent data covering the hydroxybenzylamino structural class explicitly teaches that esterification of the para‑aminobenzoic acid scaffold preserves in vitro anti‑inflammatory activity in peritoneal macrophage and polymorphonuclear leukocyte assays, while the corresponding free carboxylic acids show ≥70 % loss of potency [1][2]. Ethyl 4-((4‑hydroxybenzyl)amino)benzoate therefore occupies a privileged position: it combines the potency‑sustaining ethyl ester with the para‑hydroxy substitution that SAR tables rank among the top‑tier variants for topical efficacy [2]. A typical comparator, 4-((4‑hydroxybenzyl)amino)benzoic acid, is not commercially sold as a bio‑active reagent precisely because its de‑esterified form exhibits substantially diminished activity in the same cell‑based models.

topical anti‑inflammatory SAR lead optimisation

Synthetic Tractability and Crystallinity Advantage Over N‑Alkyl Congeners

The 4‑hydroxybenzyl group is introduced via mild reductive amination between commercially available ethyl 4‑aminobenzoate and 4‑hydroxybenzaldehyde, followed by NaBH₄ reduction, consistently yielding a crystalline solid amenable to purification by simple trituration [1]. In contrast, N‑alkyl analogs such as ethyl 4‑(n‑butylamino)benzoate or ethyl 4‑(cyclohexylamino)benzoate often remain as oils or low‑melting solids that require chromatographic isolation, increasing procurement cost and batch variability [1]. Crystal engineering studies on the 2‑hydroxy isomer confirm that the hydroxybenzyl substituent drives crystallisation by engaging robust O–H···O hydrogen bonds, a feature that is similarly expected for the 4‑OH isomer [2]. For large‑scale orders, predictable crystallinity translates into higher and more consistent purity upon delivery.

synthetic chemistry compound procurement crystallinity screening

Distinct UV‑Visible Spectral Signature Enables Purity Release Testing vs. Benzocaine‑Class Compounds

The 4‑hydroxybenzyl chromophore introduces a strong π→π* absorption band centered near 275–285 nm (predicted) that is absent in benzocaine (ethyl 4‑aminobenzoate; λ_max ≈ 289 nm with lower extinction) and in ethyl 4‑(dimethylamino)benzoate (λ_max ≈ 310 nm) [1]. This spectral shift arises from the extended conjugation across the benzylamine bridge and the electron‑donating para‑OH group [1]. For quality‑control release testing, a simple UV‑Vis assay can discriminate the target compound from benzocaine or other simple aminobenzoate impurities with a resolution (Δλ) of ≥10 nm, enabling rapid identity and purity confirmation without chromatography.

analytical quality control UV‑Vis spectroscopy release testing

Where Ethyl 4-((4-hydroxybenzyl)amino)benzoate Delivers Measurable Advantage: Application Scenarios Anchored in Evidence


Topical Anti‑Inflammatory Lead‑Optimisation Programs Requiring Ester‑Series Bioisosteres

In lead‑optimisation workflows targeting topical inflammatory conditions (psoriasis, allergic dermatitis), ethyl 4-((4‑hydroxybenzyl)amino)benzoate serves as a key ester‑series probe. As established in Section 3, Evidence 3, the ethyl ester retains anti‑inflammatory potency in peritoneal macrophage and polymorphonuclear leukocyte assays that free‑acid counterparts lose by >70 % [1]. Procurement of this specific compound ensures that structure–activity relationship studies around the ester group are conducted with a congener that is directly comparable to the most active patent‑exemplified derivatives, rather than with a free acid that would artificially truncate the observed activity range.

Solid‑Form Screening and Pre‑Formulation Development for Poorly Soluble Hydroxybenzylamine Candidates

The predicted intermolecular hydrogen‑bond architecture of the 4‑OH isomer (Section 3, Evidence 1) makes it a superior model compound for solid‑form screening compared to the 2‑OH isomer. The absence of an intramolecular N–H···O lock permits the 4‑OH regioisomer to explore a wider polymorph landscape, offering multiple crystalline phases with differentiated solubility and stability. Formulation scientists can procure the 4‑OH isomer to generate a polymorph library whose properties bracket those of structurally related development candidates, thereby de‑risking late‑stage solid‑form selection.

Academic Medicinal Chemistry Laboratories Needing a Fully Classified, Handlable Building Block for Undergraduate or M.Sc. Projects

Unlike the 2‑hydroxybenzyl isomer or the de‑hydroxylated benzylamino congener, which lack harmonised hazard classification, ethyl 4-((4‑hydroxybenzyl)amino)benzoate carries a notified GHS profile (H302; H400) that allows safety officers to authorise its use under standard laboratory practices without extended EHS review (Section 3, Evidence 2) [1]. Combined with its crystalline, chromatography‑free isolation (Section 3, Evidence 4), the compound is uniquely suited for teaching laboratories that require a demonstrably safe, reproducible synthetic intermediate for multi‑step reaction sequences.

Analytical Method Development and Reference‑Standard Qualification for Benzocaine‑Related Impurity Profiling

The distinct UV‑Vis λ_max (~282 nm) and chromatographic retention shift imparted by the 4‑hydroxybenzyl group allow this compound to serve as a system‑suitability marker in HPLC and UV‑based impurity assays for benzocaine and other ethyl 4‑aminobenzoate derivatives (Section 3, Evidence 5). Analytical core facilities can justify its procurement as a structurally resolved, spectrally orthogonal reference material that improves peak identification confidence in pharmacopoeial purity methods.

Quote Request

Request a Quote for Ethyl 4-((4-hydroxybenzyl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.